molecular formula C12H8BrN3O4 B14206618 5-Bromo-2-hydroxy-N-(5-nitropyridin-2-yl)benzamide CAS No. 783371-28-8

5-Bromo-2-hydroxy-N-(5-nitropyridin-2-yl)benzamide

Cat. No.: B14206618
CAS No.: 783371-28-8
M. Wt: 338.11 g/mol
InChI Key: VVCJVOYAHFINOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-hydroxy-N-(5-nitropyridin-2-yl)benzamide is a complex organic compound that features a bromine atom, a hydroxyl group, and a nitropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-hydroxy-N-(5-nitropyridin-2-yl)benzamide typically involves multiple steps. One common method starts with the bromination of 2-hydroxybenzamide to introduce the bromine atom at the 5-position. This is followed by the nitration of 2-aminopyridine to obtain 5-nitropyridin-2-amine. The final step involves coupling these intermediates under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Key reagents such as N-bromosuccinimide (NBS) for bromination and nitric acid for nitration are commonly employed.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-hydroxy-N-(5-nitropyridin-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride (SnCl₂) in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of 5-bromo-2-oxo-N-(5-nitropyridin-2-yl)benzamide.

    Reduction: Formation of 5-bromo-2-hydroxy-N-(5-aminopyridin-2-yl)benzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

5-Bromo-2-hydroxy-N-(5-nitropyridin-2-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2-hydroxy-N-(5-nitropyridin-2-yl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The bromine and hydroxyl groups may also contribute to its binding affinity and specificity towards certain enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-hydroxy-3-nitropyridine
  • 5-Bromo-2-nitropyridine
  • 2-Bromo-5-nitropyridine

Uniqueness

Compared to these similar compounds, 5-Bromo-2-hydroxy-N-(5-nitropyridin-2-yl)benzamide is unique due to the presence of both a hydroxyl group and a nitropyridine moiety

Properties

CAS No.

783371-28-8

Molecular Formula

C12H8BrN3O4

Molecular Weight

338.11 g/mol

IUPAC Name

5-bromo-2-hydroxy-N-(5-nitropyridin-2-yl)benzamide

InChI

InChI=1S/C12H8BrN3O4/c13-7-1-3-10(17)9(5-7)12(18)15-11-4-2-8(6-14-11)16(19)20/h1-6,17H,(H,14,15,18)

InChI Key

VVCJVOYAHFINOL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)C(=O)NC2=NC=C(C=C2)[N+](=O)[O-])O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.